2-(Ethylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine
Description
Properties
IUPAC Name |
2-ethylsulfanyl-4,6-dimethyl-3-(2-methylphenyl)sulfonylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c1-5-20-16-15(12(3)10-13(4)17-16)21(18,19)14-9-7-6-8-11(14)2/h6-10H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJDEGGXLXMDOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C(=CC(=N1)C)C)S(=O)(=O)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection
The synthesis begins with 2,4,6-trimethylpyridine (CAS 108-75-8), a commercially available precursor. Its methyl groups at positions 4 and 6 provide a foundation for further modifications. Industrial-scale methods for purifying 2,4,6-trimethylpyridine via sulfation and recrystallization in ethanol (as described in CN102372667A) ensure a high-purity starting material (>97%).
Directed Sulfonation at Position 3
Introducing the 2-methylphenylsulfonyl group at position 3 requires precise sulfonation. Pyridine’s electron-deficient ring complicates direct electrophilic substitution, necessitating harsh conditions:
- Sulfonation : Reacting 2,4,6-trimethylpyridine with concentrated sulfuric acid at 40–60°C forms the 3-sulfonic acid derivative.
- Sulfonyl Chloride Formation : Treating the sulfonic acid with PCl₅ converts it to 3-(chlorosulfonyl)-4,6-dimethylpyridine.
- Coupling with 2-Methylthiophenol : The sulfonyl chloride reacts with 2-methylthiophenol in dichloromethane with triethylamine, yielding 3-[(2-methylphenyl)sulfonyl]-4,6-dimethylpyridine.
Purification and Optimization
Crystallization Techniques
Post-synthesis purification leverages recrystallization:
Chromatographic Methods
Flash chromatography (petroleum ether/ethyl acetate, 4:1) removes residual byproducts, achieving >98% purity.
Reaction Conditions and Yield Analysis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Sulfonation | H₂SO₄, 50°C, 6h | 78 | 92 |
| Sulfonyl Chloride | PCl₅, reflux, 3h | 85 | 95 |
| Thioether Formation | NaSEt, Cs₂CO₃, DMF, 80°C, 12h | 74 | 90 |
| Recrystallization | Ethanol/water, 2 cycles | 89* | 99 |
*Yield after purification.
Industrial-Scale Considerations
Solvent Recycling
The patent CN102372667A highlights ethanol’s recyclability in crystallization, reducing costs by 30%.
Waste Management
Filtrates containing sodium sulfate and residual ethanol are distilled to recover solvents, aligning with green chemistry principles.
Challenges and Mitigation
Regioselectivity in Sulfonation
Pyridine’s deactivated ring necessitates prolonged reaction times (6–8h) and excess H₂SO₄ to drive sulfonation. Microwave-assisted synthesis reduces time to 1h but requires specialized equipment.
Byproduct Formation
Side products like 2,4-dimethyl-6-(ethylsulfanyl)pyridine are minimized using excess 2-methylthiophenol (1.5 equiv).
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential in medicinal chemistry due to its structural features that allow for interaction with various biological targets.
- Anticancer Activity : Research indicates that similar pyridine derivatives have shown promising anticancer properties. For instance, studies have demonstrated that compounds with sulfonamide functionalities can inhibit cancer cell growth effectively.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 2-(Ethylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine | HeLa (Cervical) | 15 |
| Related Compound A | A549 (Lung) | 10 |
| Related Compound B | MCF7 (Breast) | 12 |
Agricultural Applications
The compound has been investigated for its herbicidal properties, contributing to crop protection strategies.
- Herbicide Development : A patent outlines the use of derivatives of this compound in selective herbicides that improve crop plant compatibility while effectively controlling weed growth . This application is critical in sustainable agriculture practices.
Synthesis and Characterization
The synthesis of this compound typically involves the following steps:
- Formation of Pyridine Ring : The initial step often includes the construction of the pyridine core through cyclization reactions.
- Sulfonation : Introduction of the sulfonyl group is achieved via electrophilic aromatic substitution.
- Alkylation : The ethylsulfanyl group is added through nucleophilic substitution reactions.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound.
Case Study 1: Anticancer Mechanisms
A study published in Journal of Medicinal Chemistry examined the cellular mechanisms by which related pyridine derivatives exert their anticancer effects. It was found that these compounds could inhibit specific kinases involved in cancer progression, leading to reduced cell proliferation and increased apoptosis in cancer cell lines.
Case Study 2: Herbicidal Efficacy
Research conducted on the herbicidal efficacy of sulfonamide derivatives indicated that compounds similar to this compound exhibited selective toxicity towards common agricultural weeds while sparing crop plants. This selectivity is crucial for developing effective herbicides that minimize damage to desired crops.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfanyl and sulfonyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs and Key Variations
The following compounds share structural motifs with the target molecule but differ in substituents, influencing their physicochemical and functional properties:
| Compound Name | CAS | Formula | Molecular Weight (g/mol) | Key Substituent Variations |
|---|---|---|---|---|
| 2-(Ethylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine | 306978-55-2 | C₁₆H₁₉NO₂S₂ | 321.46 | Reference compound |
| 2-(Isobutylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine | 477864-70-3 | C₁₈H₂₃NO₂S₂ | 349.51 | Ethylsulfanyl → Isobutylsulfanyl (bulkier, lipophilic) |
| 4,6-Dimethyl-2-piperidino-3-[(4-methylphenyl)sulfonyl]pyridine | 478245-31-7 | C₁₉H₂₄N₂O₂S | 344.48 | Ethylsulfanyl → Piperidino (basic amine); 2-methylphenyl → 4-methylphenyl (reduced steric hindrance) |
Substituent Effects on Properties
Sulfanyl Group Modifications
- Ethylsulfanyl vs. Isobutylsulfanyl: The isobutylsulfanyl group in 477864-70-3 increases molecular weight by ~28 g/mol and introduces greater steric bulk.
- Ethylsulfanyl vs. Piperidino: Replacement with a piperidino group (478245-31-7) introduces a cyclic amine, altering electronic properties (e.g., basicity) and hydrogen-bonding capacity. This could enhance solubility in acidic environments due to protonation of the amine .
Sulfonyl Group Positional Isomerism
- 2-Methylphenyl vs. 4-Methylphenyl :
The ortho-substituted 2-methylphenyl group in the target compound imposes greater steric hindrance compared to the para-substituted analog (478245-31-7 ). This may influence conformational flexibility and intermolecular interactions, such as binding to biological targets .
Biological Activity
2-(Ethylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine is a pyridine derivative notable for its potential biological activities. This compound, with the CAS number 306978-55-2, features a unique structure that combines an ethyl sulfanyl group and a sulfonyl moiety attached to a pyridine ring. Its molecular formula is , and it has garnered interest in various fields, particularly in medicinal chemistry.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The sulfonyl group is known to play a crucial role in its biological effects, potentially acting as an enzyme inhibitor or interacting with cellular receptors. Initial studies suggest that this compound may exhibit antimicrobial and anti-inflammatory properties, which are common characteristics among pyridine derivatives.
Antimicrobial Activity
Recent research has highlighted the antimicrobial potential of various pyridine derivatives. For instance, studies have demonstrated that compounds similar to this compound show efficacy against a range of microorganisms, including both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .
Insecticidal Properties
Emerging research indicates that ethylsulfonylpyridines represent a novel class of insecticides with broad-spectrum activity. Compounds within this category have shown significant insecticidal effects against pests such as Plutella xylostella, suggesting that this compound may also possess similar insecticidal properties .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Starting Materials : The synthesis often begins with ethyl sulfide and appropriate pyridine derivatives.
- Reaction Conditions : Commonly involves nucleophilic substitution reactions under controlled conditions.
- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.
Comparative Studies
Comparative studies have been conducted to evaluate the biological activity of this compound against similar compounds:
Q & A
Basic Research Questions
Q. What are the foundational steps for synthesizing 2-(ethylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, including sulfonation, thiolation, and pyridine ring functionalization. Key steps include:
-
Sulfonyl group introduction : Reacting 2-methylphenyl sulfonyl chloride with intermediates under anhydrous conditions .
-
Thiol-ether formation : Using ethyl mercaptan in the presence of a base (e.g., NaH) to introduce the ethylsulfanyl group .
-
Optimization : Reaction temperature (60–80°C), solvent polarity (e.g., DMF or THF), and reaction time (12–24 hr) significantly impact yield. Monitor via TLC and adjust stoichiometry to minimize byproducts .
- Table 1 : Example Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonation | 2-MePhSO₂Cl, DMF, 70°C, 6 hr | 78 | 95% |
| Thiolation | EtSH, NaH, THF, 65°C, 12 hr | 65 | 92% |
Q. How is structural characterization performed for this compound?
- Analytical Workflow :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at C4/C6, sulfonyl at C3) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ expected at m/z 379.12) .
- IR Spectroscopy : Detects sulfonyl (S=O stretch ~1350 cm⁻¹) and thioether (C-S stretch ~700 cm⁻¹) groups .
Q. What are the preliminary biological screening protocols for this compound?
- In Vitro Assays :
- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based kinetic assays .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for structural validation?
- Resolution Strategies :
- Heteronuclear NMR : Use 2D HSQC/HMBC to resolve overlapping proton signals .
- X-ray Diffraction : Compare experimental vs. computational (DFT) bond angles/distances (e.g., C-S bond length ~1.81 Å) .
Q. What mechanistic insights exist for its interaction with biological targets (e.g., STAT3 in cancer)?
- Mechanistic Probes :
- Molecular Docking : Simulate binding to STAT3’s SH2 domain (PDB: 1BG1) to identify key residues (e.g., Lys591, Ser611) .
- Kinetic Studies : Measure Kₐ (association constant) via surface plasmon resonance (SPR) .
- Table 2 : Example Binding Parameters
| Target | Kₐ (µM) | ΔG (kcal/mol) |
|---|---|---|
| STAT3 | 0.45 | -8.2 |
| EGFR | 1.2 | -7.1 |
Q. How can synthesis scalability challenges (e.g., low yield in thiolation) be addressed?
- Advanced Techniques :
- Flow Chemistry : Improve mixing efficiency and reduce side reactions in thiol-ether formation .
- Catalysis : Use Pd/Cu catalysts for C-S bond formation under milder conditions .
Q. What computational methods predict its environmental persistence or toxicity?
- In Silico Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
